molecular formula C8H6N2 B1222797 1,5-Naphthyridine CAS No. 254-79-5

1,5-Naphthyridine

Cat. No.: B1222797
CAS No.: 254-79-5
M. Wt: 130.15 g/mol
InChI Key: VMLKTERJLVWEJJ-UHFFFAOYSA-N
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Description

1,5-Naphthyridine is a nitrogen-containing heterocyclic compound with a bicyclic structure consisting of two fused pyridine rings. Its synthesis and reactivity have been extensively studied due to its versatile applications in medicinal chemistry and materials science. Key synthetic strategies include the Gould-Jacobs reaction, which involves condensation of 3-aminopyridines with carbonyl derivatives followed by cyclization (e.g., Scheme 3 in ). Recent advancements highlight its utility in cross-coupling reactions (Suzuki, Heck) and metallation to generate functionalized derivatives.

This compound derivatives exhibit notable biological activities, including antiproliferative, antibacterial, and antiviral effects, as well as applications in organic electronics (OLEDs, solar cells). Their aromaticity, studied via DFT and magnetic susceptibility calculations, reveals lower aromaticity compared to quinoline but higher than phenanthroline, influencing their stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-alkyl substituted 1,5-naphthyridines, naphthyridine N-oxides, and various hydrogenated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Differences Between Naphthyridine Isomers

Property 1,5-Naphthyridine 1,8-Naphthyridine 1,7-Naphthyridine
Nitrogen Positions 1st and 5th positions 1st and 8th positions 1st and 7th positions
Aromaticity (NICS) Moderate Moderate Similar to 1,5-isomer
Excited State (S₁) ¹B₉(nπ*) confirmed Not reported Not reported
Proton Affinity Influences tandem addition reactions Lower reactivity in diphosphonylation Lower reactivity
  • Aromaticity: Quinoline > this compound > Phenanthroline.
  • Reactivity : The position of nitrogen atoms dictates electrophilic substitution patterns. For example, this compound undergoes diphosphonylation via tandem 1,4-1,2 addition under microwave conditions, while 1,8-naphthyridine exhibits distinct reactivity due to differing charge distribution.

Research Findings and Data Tables

Table 3: Thermodynamic and Kinetic Data

Property This compound 1,8-Naphthyridine
ΔG (H₂ release) -3.64 kcal/mol Not reported
Tandem Addition Yield 85% (microwave) <50%

Table 4: Drug Development Candidates

Compound Target Phase Key Advantage
Compound 75 Tau pathology (Alzheimer’s) Preclinical High selectivity for tau vs. Aβ aggregates
Compound 19 ALK5 (TGF-β receptor) Preclinical IC50 = 4 nM; oral availability

Biological Activity

1,5-Naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, immunomodulatory effects, and potential applications in treating infectious diseases.

Overview of this compound

This compound is part of the naphthyridine family, which consists of nitrogen-containing bicyclic compounds. These compounds are known for their structural versatility and biological significance. The synthesis of various derivatives of this compound has been reported, leading to compounds with enhanced biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound derivatives. A significant area of research focuses on their ability to inhibit topoisomerase I (Top1), an enzyme critical for DNA replication and transcription. In vitro studies demonstrated that certain derivatives exhibit potent antiproliferative activity against various cancer cell lines.

Key Findings:

  • Inhibition of Topoisomerase I : Several synthesized derivatives showed effective inhibition of Top1, which correlates with reduced cell proliferation in human colon cancer cells (COLO 205) .
  • Cytotoxicity : Compounds derived from this compound were tested against cancer cell lines such as HeLa and HL-60, revealing significant cytotoxic effects .
  • Mechanism of Action : The mechanism involves intercalation into DNA and induction of apoptosis through both p53-dependent and independent pathways .

Immunomodulatory Effects

Research indicates that some derivatives of this compound possess immunomodulatory properties . In a study involving rats with drug-induced colitis, certain compounds significantly reduced the production of pro-inflammatory mediators such as TNF-α and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored:

  • Activity Against Plasmodium Species : Some fused 1,5-naphthyridines displayed high activity against Plasmodium falciparum and Plasmodium vivax, indicating their potential as antimalarial agents .
  • Broad Spectrum : Other studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria .

Case Study 1: Anticancer Screening

A series of phenyl- and indeno-1,5-naphthyridine derivatives were synthesized and screened for anticancer activity. The results indicated that several compounds exhibited significant inhibitory effects against COLO 205 cells with IC50 values ranging from 10 to 20 µM .

CompoundIC50 (µM)Target Cell Line
Phenyl Derivative A15COLO 205
Indeno Derivative B12HeLa
Indeno Derivative C18HL-60

Case Study 2: Immunomodulatory Activity

In a model of colitis induced in rats, a derivative of canthin-6-one (related to naphthyridines) was shown to significantly reduce levels of TNF-α and IL-6 by approximately 50% compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,5-naphthyridine derivatives, and how do reaction conditions influence product yield?

  • Methodology : The Skrapp reaction using 3-aminopyridine derivatives and phosphoryl chloride (POCl₃) under reflux conditions is a classic method for synthesizing 1,5-naphthyridines. For example, deoxygenation of N-oxides (e.g., this compound 1-oxide) with phosphorus trichloride (PCl₃) yields this compound in ~60% efficiency . Substituent positioning can be controlled by blocking groups (e.g., ethoxycarbonyl) to direct nucleophilic attack to specific ring positions .
  • Key Considerations : Temperature and solvent polarity significantly impact regioselectivity. For instance, amination at −40 °C favors σ-adducts at C-2, while warming to 10 °C shifts reactivity to C-4 .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Handling : Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. Store in tightly sealed containers in well-ventilated areas to prevent inhalation exposure (H302: harmful if swallowed; H312: harmful in contact with skin) .
  • First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15 minutes. Avoid inducing vomiting if ingested—seek immediate medical attention .

Advanced Research Questions

Q. How do this compound derivatives inhibit the TGF-β/ALK5 pathway, and what structural features enhance selectivity?

  • Mechanistic Insight : Derivatives like 2-[3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine (RepSox) bind to ALK5’s ATP pocket, inhibiting autophosphorylation (IC₅₀ = 4–6 nM). Pyrazole and aminothiazole substituents improve selectivity over p38 MAP kinase by optimizing steric and electronic interactions .
  • Validation : X-ray crystallography confirms binding modes, with compound 19 forming hydrogen bonds with ALK5’s hinge region .

Q. What reaction mechanisms govern electrophilic substitution in this compound, and how do substituents influence regioselectivity?

  • Chlorination : Reaction with POCl₃ proceeds via nucleophilic attack at electron-rich positions. For this compound 1-oxide, chlorination favors C-4 due to N-oxide activation, whereas unoxidized derivatives show no reactivity under similar conditions .
  • Steric Effects : Bulky substituents (e.g., nitro groups) hinder reactivity at adjacent positions, as seen in 5-nitroquinoline 1-oxide derivatives, which yield 20% 3-chloro products compared to <3% in this compound systems .

Q. How do solvent polarity and substituents affect tautomeric stability in 4,8-dioxygenated 1,5-naphthyridines?

  • Computational Analysis : B3LYP/CC-PVDZ calculations reveal DN1 tautomers (O-atoms at C-4 and C-8) are most stable in the gas phase (DN1 > DN3 > DN2). Polar solvents (e.g., water) stabilize DN3 via solvation effects, with electron-withdrawing groups (e.g., -CF₃) enhancing dipole moments and tautomer redistribution .

Q. What spectroscopic and computational methods are used to characterize this compound’s electronic properties?

  • NMR/IR : ¹H NMR chemical shifts correlate with electron density distributions; C-2 and C-4 exhibit deshielding due to adjacent nitrogen atoms . IR spectra in mineral oil identify vibrational modes linked to ring deformation and N-H stretching .
  • NBO Analysis : Natural Bond Orbital (NBO) studies quantify hyperconjugative interactions, showing charge transfer from lone pairs of N-atoms to antibonding σ* orbitals of adjacent C-C bonds .

Properties

IUPAC Name

1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLKTERJLVWEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00180053
Record name 1,5-Naphthyridine
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Molecular Weight

130.15 g/mol
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CAS No.

254-79-5
Record name 1,5-Naphthyridine
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Synthesis routes and methods I

Procedure details

1,5-Naphthyridine was prepared from 3-aminopyridine according to the method described in J. Org. Chem., 1963, 1757 and was isolated as colourless needles from n-hexane m.p. 69° C (lit. 74°). 1,5-Naphthyridine (2.6 g.) was hydrogenated in 95% ethanol over PtO2 catalyst under atmospheric conditions to give 1,2,3,4-tetrahydro-1,5-naphthyridine as colourless needles (2.51 g.).
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Synthesis routes and methods II

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Thus 3-amino pyridine III may be condensed with a glycerol of formula IV to give the ##STR3## 1,5-naphthyridine of formula V which is reduced e.g. by hydrogenation over platinum oxide to the 1,2,3,4-tetrahydro-1,5,-naphthyridine of formula (VI). In formula IV, V and VI R1, R2 and R3 are as defined in connection with formula I.
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Synthesis routes and methods III

Procedure details

An alternative synthetic sequence to obtain the key intermediate E is described in Scheme 2. Commercially available 2-methoxy-5-aminopyridine F is converted by heating in the presence of ester B and triethyl orthoformate to the condensation product G as a mixture of olefin isomers (Scheme 2). Intermediate G is added to hot Dowtherm™ A to facilitate the ring closure and to yield the 1,5-naphthyridine H. Demethylation at the 6-position of H is conducted by treatment with trimethylsilyl chloride and sodium iodide in refluxing acetonitrile to give intermediate I, which may be used, without purification, for the reaction with phosphorus oxychloride to provide the key intermediate E (Scheme 2).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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